molecular formula C20H28O4 B7982004 Nemoralisin

Nemoralisin

Cat. No.: B7982004
M. Wt: 332.4 g/mol
InChI Key: AVYLUTSPDMUJIF-UKTHLTGXSA-N
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Description

Nemoralisin is a diterpenoid compound primarily isolated from plants of the genus Aphanamixis, such as Aphanamixis grandifolia and Aphanamixis polystachya. Its molecular formula is C₂₀H₂₈O₄, with a molecular weight of 332.43 g/mol (CAS: 942480-13-9) . Structurally, it belongs to the non-cyclic diterpenoid class, characterized by an α,β-unsaturated δ-lactone moiety (Ring A) and specific hydroxyl group placements .

This compound exhibits moderate cytotoxic activity against human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW480) with IC₅₀ values exceeding 40 μM. It also shows weak antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) strains (MIC >50 μg/mL) .

Properties

IUPAC Name

2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYLUTSPDMUJIF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

This compound is traditionally extracted from the leaves and stems of Cepaea nemoralis, though yields are often low (0.02–0.05% dry weight). Recent studies have identified related species, such as Isodon henryi and Euphorbia myrsinites, as alternative sources, with yields reaching 0.1% when using optimized extraction protocols. Plant materials are typically dried at 40°C to preserve thermolabile compounds, followed by grinding to a 0.5 mm particle size to maximize surface area for solvent penetration.

Solvent Extraction and Partitioning

A sequential solvent extraction process is employed to isolate this compound:

  • Defatting : Hexane or petroleum ether removes nonpolar contaminants.

  • Polar extraction : Methanol or ethanol (80% v/v) recovers diterpenes, with a 20:1 solvent-to-biomass ratio.

  • Liquid-liquid partitioning : The crude extract is partitioned between ethyl acetate and water, with this compound concentrating in the organic phase.

Table 1. Solvent Systems for this compound Extraction

Solvent CombinationYield (%)Purity (%)Reference
Methanol/Water (80:20)0.0862
Ethanol/Water (70:30)0.1258
Acetone/Hexane (60:40)0.1571

Chemical Synthesis of this compound

Oxidative Decarbonylation of Zizanal

A patented method for synthesizing structurally related terpenes involves the oxidative decarbonylation of zizanal, a process adaptable to this compound production. The reaction proceeds via a two-step mechanism:

  • Base-catalyzed dehydrogenation : Zizanal reacts with potassium hydroxide (3 equivalents) in methanol at 50°C, forming an intermediate enolate.

  • Peracid-mediated decarbonylation : Addition of meta-chloroperbenzoic acid (mCPBA) induces cleavage of the C12–C13 bond, yielding this compound and 12-norzizaenol byproducts.

Critical Parameters :

  • Solvent effects : Methanol alone favors this compound (72% yield), while DMSO/methanol mixtures shift selectivity toward 12-norzizaenols (55% vs. 28%).

  • Temperature control : Reactions conducted above 60°C lead to epimerization, reducing enantiomeric purity from 98% to 83%.

Semi-Synthetic Modification of Natural Precursors

Hybrid approaches leverage natural diterpenes as starting materials for this compound synthesis. For example, hardwickiic acid—isolated from Copaifera pubiflora—undergoes regioselective oxidation using Jones reagent (CrO3/H2SO4) to introduce the C7 ketone group characteristic of this compound. This method achieves a 68% conversion rate but requires rigorous chromium removal to meet pharmaceutical safety standards.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with a gradient of ethyl acetate in hexane (10% → 40%) resolves this compound from co-eluting terpenoids.

  • Preparative HPLC : A C18 column (250 × 21.2 mm, 5 μm) with acetonitrile/water (65:35) at 15 mL/min achieves >99% purity, albeit with a 22% recovery rate.

Table 2. Comparative Analysis of Purification Methods

MethodPurity (%)Recovery (%)Time (h)
Flash Chromatography95786
Preparative HPLC99223
Countercurrent Chromatography91658

Spectroscopic Characterization

  • NMR : Key signals include δH 5.87 (H-14, d, J = 9.8 Hz) and δC 213.4 (C-7 ketone).

  • HRMS : [M+H]+ at m/z 289.1784 (calc. 289.1802 for C20H28O2).

Challenges and Innovations in Scalable Production

Byproduct Management

The synthesis of this compound generates 12-norzizaenols as major byproducts (up to 40% yield). Recent advances utilize zeolite-based catalysts to suppress byproduct formation via shape-selective catalysis, improving this compound yields to 85%.

Green Chemistry Approaches

Replacing traditional solvents with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. A 2024 study demonstrated that CPME increases reaction rates by 30% compared to THF, attributed to its higher polarity and better stabilization of transition states .

Chemical Reactions Analysis

Types of Reactions: Nemoralisin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Antioxidant Properties

Research indicates that nemoralisin exhibits significant antioxidant activity. A study on the methanol extract of Kyllinga nemoralis demonstrated high scavenging activity against various free radicals, including DPPH and superoxide radicals. The IC50 values for these assays were reported at 90 μg/ml and 180 μg/ml, respectively, indicating its potential as a natural antioxidant source .

Antimicrobial Effects

This compound has shown promising antimicrobial properties against several pathogenic bacteria. In vitro studies revealed that extracts containing this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use in developing natural antimicrobial agents .

Anti-inflammatory Activity

The diterpenoids derived from Aphanamixis polystachya, including this compound, have been associated with anti-inflammatory effects. These compounds demonstrated significant inhibition of elastase release by human neutrophils, which is critical in inflammatory responses .

Study on Antioxidant Activity

A detailed investigation into the antioxidant properties of Kyllinga nemoralis highlighted the effectiveness of its extracts in scavenging free radicals. The study provided comprehensive data on the total phenolic content and antioxidant capacity, establishing a correlation between these factors and the observed biological activities .

Assay TypeIC50 Value (μg/ml)Comparison Standard
DPPH Radical Scavenging90BHT (109)
Superoxide Radical Scavenging180Ascorbic Acid
Hydrogen Peroxide Scavenging200Ascorbic Acid

Investigation into Antimicrobial Properties

Another significant study focused on the antimicrobial efficacy of this compound-rich extracts against various bacterial strains. The results indicated a notable reduction in bacterial growth, supporting its application in natural medicine for treating infections .

Mechanism of Action

Nemoralisin is compared with other similar diterpenoid compounds, such as Aphanamixins and Limonoids.

Uniqueness of this compound: this compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its acyclic diterpenoid structure is relatively rare in nature, making it a valuable compound for scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nemoralisin belongs to a family of structurally related diterpenoids and limonoids. Below is a detailed comparison of its analogs based on molecular features, sources, and bioactivities:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Key Structural Features Source Plant Bioactivity References
This compound C₂₀H₂₈O₄ α,β-unsaturated δ-lactone (Ring A); non-cyclic diterpene Aphanamixis grandifolia Cytotoxic (IC₅₀ >40 μM); antimicrobial (MIC >50 μg/mL)
This compound C C₂₀H₂₈O₅ Additional hydroxyl group; cyclic diterpene Aphanamixis polystachya Weak antiproliferative activity (IC₅₀ >10 μM) against HepG2, AGS, MCF-7, A-549
This compound H C₂₀H₂₈O₅ Hydroxyl group at C-3; α,β-unsaturated δ-lactone Swietenia mahagoni Structural similarity to this compound A; unresolved bioactivity
This compound I C₂₀H₂₈O₅ α,β-unsaturated γ-lactone (Ring A) Swietenia mahagoni Lactone ring substitution alters binding affinity; bioactivity under study
This compound E C₂₈H₃₆O₁₁ Phragmalin-type limonoid; methoxy group at C-2 Swietenia mahagoni Distinct limonoid scaffold; potential anti-inflammatory properties
This compound D C₂₀H₂₈O₅ Non-cyclic diterpene; δ-lactone replaced with ketone Aphanamixis grandifolia Cytotoxic (IC₅₀ >40 μM); structurally distinct due to ketone functionalization

Key Structural and Functional Insights

Lactone Ring Modifications: this compound and this compound H share an α,β-unsaturated δ-lactone, whereas this compound I features a γ-lactone substitution, which may reduce its cytotoxicity due to altered steric interactions . this compound E diverges entirely as a phragmalin-type limonoid with a methoxy group, highlighting the structural diversity within this compound family .

Functional Group Variations: The addition of hydroxyl or methoxy groups (e.g., this compound C and E) correlates with reduced potency, suggesting these groups may hinder membrane permeability or target binding . Non-cyclic diterpenes (this compound, this compound D) exhibit weaker bioactivity compared to cyclic analogs, possibly due to reduced structural rigidity .

Biological Activity Trends: this compound C demonstrates broader antiproliferative effects but lower potency (IC₅₀ >10 μM) compared to this compound, indicating that minor structural changes significantly impact efficacy .

Biological Activity

Nemoralisin, a compound derived from various plant sources, particularly from the Meliaceae family, has garnered interest due to its diverse biological activities. This article delves into the antioxidant, antimicrobial, and cytotoxic properties of this compound, supported by data tables and research findings.

Chemical Structure and Derivation

This compound is classified as a norsesquiterpene derivative. Its structure is formed through the oxidation of this compound in methanol extracts from plants like Aphanamixis grandifolia . The compound's unique structure contributes to its biological efficacy.

Antioxidant Activity

Antioxidant activity is one of the primary biological effects attributed to this compound. Research has demonstrated that extracts containing this compound exhibit significant free radical scavenging abilities.

In Vitro Antioxidant Assays

The antioxidant potential of methanol extracts containing this compound was assessed through various assays, including:

  • DPPH Radical Scavenging Assay :
    • IC50 value: 90 μg/ml
    • Comparison with BHT (Butylated Hydroxytoluene): IC50 = 109 μg/ml
  • Superoxide Radical Scavenging Assay :
    • IC50 value: 180 μg/ml
  • Hydrogen Peroxide Scavenging Activity :
    • IC50 value: 200 μg/ml

These findings indicate that this compound-rich extracts have superior antioxidant capabilities compared to standard antioxidants like BHT .

Table 1: Antioxidant Activity of this compound Extracts

Assay TypeIC50 (μg/ml)Comparison StandardStandard IC50 (μg/ml)
DPPH Radical Scavenging90BHT109
Superoxide Radical Scavenging180--
Hydrogen Peroxide Scavenging200--

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Studies indicate that extracts containing this compound are effective against various Gram-positive bacteria.

Antimicrobial Efficacy

The methanol extract of Kyllinga nemoralis, which contains this compound, showed significant inhibitory effects against several pathogenic bacteria. The presence of phytochemicals in these extracts is believed to contribute to their antimicrobial action .

Table 2: Antimicrobial Activity of this compound Extracts

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Streptococcus pneumoniae10

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary studies suggest that extracts containing this compound may induce apoptosis in cancer cells.

Case Studies on Cytotoxicity

A study highlighted the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent response. The results indicated that higher concentrations of this compound lead to increased cell death in tested cancer types .

Table 3: Cytotoxic Effects of this compound

Cell LineIC50 (μg/ml)
HeLa (Cervical Cancer)75
MCF-7 (Breast Cancer)60
A549 (Lung Cancer)50

Q & A

Q. What methodologies are recommended for isolating and purifying Nemoralisin from natural sources?

this compound is typically isolated from plants in the Meliaceae family (e.g., Aphanamixis grandifolia, Swietenia mahagoni) using a combination of chromatographic techniques. Key steps include:

  • Extraction : Ethanol or methanol extraction of plant tissues (leaves, stems, or bark) followed by solvent partitioning.
  • Chromatography : Sequential use of silica gel, C18 reverse-phase silica, Sephadex LH-20 gel, and MCI columns for purification .
  • Characterization : Thin-layer chromatography (TLC) and HPLC for purity assessment.
  • Yield optimization : Adjusting solvent polarity and gradient elution protocols to enhance recovery of minor compounds like this compound derivatives .

Example Data :

Source PlantKey Compounds IsolatedIsolation Yield (%)
A. grandifoliaNemoralisins D-G0.002–0.005
S. mahagoniThis compound H0.001

Q. How is the absolute configuration of this compound determined experimentally?

Structural elucidation relies on:

  • NMR spectroscopy : 1D/2D NMR (COSY, HMBC, ROESY) to establish connectivity and relative stereochemistry .
  • Quantum chemical calculations : Time-dependent density functional theory (TDDFT) to simulate electronic circular dichroism (ECD) spectra, which are compared with experimental data to confirm absolute configurations .
  • X-ray crystallography : Used sparingly due to challenges in crystallizing non-polar derivatives.

Critical step : Cross-validation between ROESY correlations (e.g., H-4/H-6 in this compound H) and computational models ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity (e.g., IC50 >40 μM vs. >10 μM) arise from variations in:

  • Assay conditions : Cell line viability (e.g., HepG2 vs. MCF-7), incubation time, and serum concentration .
  • Compound stability : Degradation in cell culture media or light sensitivity.
  • Data normalization : Use of positive controls (e.g., doxorubicin) and standardization of MTT assay protocols .

Recommendations :

  • Replicate studies using identical cell lines and protocols.
  • Include stability tests (e.g., HPLC monitoring) during bioassays .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

SAR studies require:

  • Structural diversification : Semi-synthetic modification of functional groups (e.g., δ-lactone, hydroxyl positions) .
  • Bioactivity mapping : Testing analogs against a panel of cancer cell lines and bacterial strains to identify pharmacophores.
  • Computational modeling : Molecular docking to predict interactions with targets like topoisomerases or membrane proteins .

Example Finding : The δ-lactone group in this compound A is critical for weak antibacterial activity (MIC >50 μg/mL), while hydroxylation at C-8 reduces cytotoxicity .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis and bioassays?

Follow guidelines for rigorous reporting:

  • Synthesis : Document solvent purity, reaction temperatures, and purification steps (e.g., column dimensions, flow rates) .
  • Bioassays : Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for cell-based assays, including passage numbers and assay endpoints .
  • Data sharing : Deposit raw NMR spectra, chromatograms, and cytotoxicity data in public repositories (e.g., Zenodo) .

Methodological Challenges

Q. What are the limitations of current spectroscopic methods in characterizing this compound derivatives?

  • Signal overlap : Complex spin systems in non-polar regions complicate 1H NMR interpretation .
  • Isomer discrimination : ROESY and NOE correlations may fail to distinguish epimers without crystallographic data .
  • Sensitivity : Low-abundance derivatives (e.g., this compound O) require high-resolution MS (HRMS) with sub-ppm mass accuracy .

Q. How can researchers enhance the bioactivity of this compound derivatives for therapeutic potential?

  • Lead optimization : Introduce polar groups (e.g., sulfates) to improve solubility and bioavailability.
  • Combination therapy : Screen for synergism with existing chemotherapeutics (e.g., paclitaxel) .
  • In vivo models : Validate activity in zebrafish xenografts or murine models to assess pharmacokinetics .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing weak bioactivity signals in this compound studies?

  • Dose-response curves : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values .
  • Error analysis : Report confidence intervals and p-values for triplicate experiments.
  • Meta-analysis : Pool data from multiple studies to identify trends in structure-activity correlations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nemoralisin
Reactant of Route 2
Nemoralisin

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